4-Morpholino-3-(trifluoromethyl)aniline is a chemical compound notable for its potential applications in pharmaceutical and chemical research. This compound features a morpholino group, which is a six-membered ring containing nitrogen, and a trifluoromethyl group, which enhances its chemical reactivity and biological activity. The compound is classified under the category of anilines due to the presence of the aniline structure, which consists of a phenyl group attached to an amino group.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. In terms of classification, it belongs to the broader category of organic compounds known as aromatic amines, specifically anilines with additional functional groups that modify their properties and reactivity.
The synthesis of 4-Morpholino-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and the choice of solvents to enhance yield and purity. For instance, using palladium on carbon as a catalyst during hydrogenation can improve the efficiency of the reduction steps .
4-Morpholino-3-(trifluoromethyl)aniline has a distinct molecular structure characterized by:
The molecular formula is C₉H₈F₃N₂O, with a molecular weight of approximately 218.17 g/mol. The presence of fluorine atoms significantly alters the electronic properties of the molecule, making it suitable for various applications in medicinal chemistry.
4-Morpholino-3-(trifluoromethyl)aniline participates in several chemical reactions typical for aromatic amines:
The mechanism of action for 4-Morpholino-3-(trifluoromethyl)aniline largely depends on its application in biological contexts. It may interact with specific biological targets such as enzymes or receptors due to its structural features:
This structural versatility allows it to serve as a pharmacophore in drug design .
Relevant data indicates that purity levels can reach up to 99.5% after proper synthesis procedures .
4-Morpholino-3-(trifluoromethyl)aniline finds applications primarily in scientific research:
4-Morpholino-3-(trifluoromethyl)aniline (CAS RN: 105316-06-1) is an organofluorine compound featuring a trifluoromethyl-substituted aniline core linked to a morpholine heterocycle. Its systematic IUPAC name is 4-morpholin-4-yl-3-(trifluoromethyl)aniline, with the molecular formula C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol [1] [7] [8]. The structure comprises two distinct pharmacophores:
The morpholine ring adopts a chair conformation with the nitrogen atom acting as a hydrogen bond acceptor and the oxygen as a polar site. The trifluoromethyl group exerts strong -I and +R effects, making the ortho-position highly electron-deficient. This electronic asymmetry creates unique reactivity patterns for electrophilic and nucleophilic substitutions [1] [6].
Table 1: Nomenclature and Identifiers of 4-Morpholino-3-(trifluoromethyl)aniline
Nomenclature Type | Name | Identifier |
---|---|---|
Systematic IUPAC | 4-Morpholin-4-yl-3-(trifluoromethyl)aniline | CAS: 105316-06-1 |
Synonyms | 3-Trifluoromethyl-4-morpholinoaniline; 4-Morpholino-3-(trifluoromethyl)benzenamine | MDL: MFCD06090415 |
SMILES Notation | NC1=CC(=C(C=C1)N1CCOCC1)C(F)(F)F | InChIKey: UFDGZPQFIQBJLD-UHFFFAOYSA-N |
Molecular Formula | C₁₁H₁₃F₃N₂O | Exact Mass: 246.098 |
Regioisomers such as 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) and 3-(morpholin-4-yl)-5-(trifluoromethyl)aniline (CAS: 641571-02-0) demonstrate how positional variations significantly alter electronic properties and applications [3] [6].
The strategic incorporation of both morpholine and trifluoromethyl groups makes this compound a privileged scaffold in drug design. The morpholine ring enhances:
The trifluoromethyl group contributes:
This dual functionality enables applications across domains:
Table 2: Applications of Morpholine-Containing Compounds in Pharmaceuticals
Drug Name | Therapeutic Area | Role of Morpholine |
---|---|---|
Gefitinib | Anticancer (EGFR inhibitor) | Solubility enhancement and target affinity |
Linezolid | Antibiotic (oxazolidinone class) | Pharmacophore for bacterial protein synthesis inhibition |
Dextromoramide | Analgesic (opioid agonist) | Bioavailability optimization |
Aprepitant | Antiemetic (NK1 antagonist) | Conformational stabilization |
Derivatives like 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline (CAS: 55080-76-7) showcase how structural modifications expand utility into sulfonamide-based protease inhibitors [5].
The compound emerged from parallel developments in fluorine chemistry and heterocyclic synthesis:
Key synthetic breakthroughs include:
Table 3: Evolution of Synthetic Methods for 4-Morpholino-3-(trifluoromethyl)aniline
Time Period | Synthetic Approach | Key Advantage | Yield Range |
---|---|---|---|
1980–1995 | Copper-mediated Ullmann coupling | Avoids precious metal catalysts | 45–60% |
1995–2010 | Pd-catalyzed amination (Buchwald-Hartwig) | Higher regioselectivity | 75–92% |
2010–Present | Togni reagent trifluoromethylation | Functional group tolerance | 80–95% |
2015–Present | Flow chemistry with microreactors | Enhanced heat/mass transfer | >90% |
Industrial adoption accelerated post-2000 when pharmaceutical developers recognized its utility in kinase inhibitor backbones. Patent analyses reveal increasing claims incorporating this scaffold, notably in Bristol-Myers Squibb’s anticancer agents (EP946508B1) and Novartis’s kinase inhibitors (WO2005/51366A2) [1] [6]. The compound remains a strategic building block in fragment-based drug discovery due to its balanced physicochemical properties (LogP ≈ 2.77, PSA ≈ 38.5 Ų) [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7